6-Aminohexanoate

Beschreibung

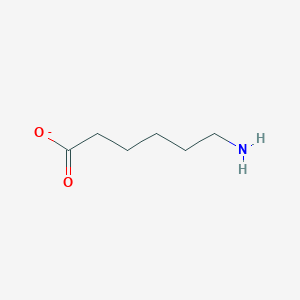

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-aminohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXKOJJOQWFEFD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Systems and Molecular Mechanisms of 6 Aminohexanoate Biotransformation

Genomic and Proteomic Characterization of Nylonase Enzymes

Amino Acid Sequence Homology and Phylogenetic Analysis

Research into the enzymes involved in 6-aminohexanoate biotransformation, particularly those associated with nylon-6 degradation, has revealed significant sequence homologies with known enzyme families, facilitating their classification and evolutionary analysis. For instance, this compound-cyclic-dimer hydrolase (NylA) from Arthrobacter sp. shares structural similarities with the amidase signature superfamily, including glutamyl-tRNA(Gln) amidotransferase subunit A and malonamidase E2 rcsb.orgnih.govnih.gov. This structural resemblance suggests a common evolutionary origin.

Mechanistic Enzymology of this compound Hydrolysis

The enzymatic hydrolysis of this compound and its related oligomers involves the cleavage of amide bonds. This process is central to the biodegradation of nylon-6 and relies on enzymes that can efficiently catalyze this reaction under mild conditions.

Catalytic Site Architecture and Residue Functionality

Enzymes involved in this compound hydrolysis, such as this compound-dimer hydrolase (NylB) and this compound-cyclic-dimer hydrolase (NylA), typically feature active sites with conserved catalytic residues. Many amidohydrolases, including those acting on this compound, belong to the amidase superfamily, characterized by a conserved catalytic triad (B1167595). For NylA, this triad is identified as Ser-Ser-Lys, with specific residues like Ser174, Ser150, and Lys72 being crucial for catalysis rcsb.orgnih.govjgenomics.comsemanticscholar.org. These residues are involved in nucleophilic attack and stabilization of intermediates.

Nylon hydrolase (NylC), a member of the N-terminal nucleophile (Ntn) hydrolase superfamily, utilizes an Asp-Asp-Thr triad (Asp308-Asp306-Thr267) for autocleavage and substrate hydrolysis. This triad is analogous to the Glu-Ser-Ser triad found in other Ntn hydrolases rcsb.orgresearchgate.net. Additional residues, such as Lys189 and Tyr146 in NylC, have been identified as important for substrate recognition and specificity in nylon hydrolysis rcsb.orgresearchgate.net. The catalytic machinery often involves an oxyanion hole, formed by backbone amide nitrogen atoms, which stabilizes the tetrahedral intermediate formed during the hydrolysis of the amide bond rcsb.orgnih.govresearchgate.net.

Substrate Recognition and Binding Dynamics

The recognition and binding of this compound and its oligomers to their respective enzymes are critical for efficient hydrolysis. For this compound-dimer hydrolase (Hyb-24DN), X-ray crystallographic analysis of a complex with this compound-linear dimer (Ald) revealed a dynamic binding mechanism. The enzyme exists in an "open form" where substrate can access the active site. Upon substrate binding, a loop shifts, and a tyrosine residue (Tyr170) rotates, leading to a "closed form" that stabilizes the substrate. Electrostatic interactions between Asp181 and the amino group of the substrate also contribute to binding stability researchgate.net.

For NylA, specific residues like Cys316 have been implicated in substrate binding, forming a hydrogen bond with the nitrogen atom of the amide bond in this compound cyclic dimer (Acd) rcsb.orgnih.govsemanticscholar.org. Substitutions at binding-related positions (e.g., Asp181, Tyr170) significantly reduce hydrolytic activity, highlighting the importance of precise substrate-enzyme interactions for catalysis researchgate.net.

Stereochemical Aspects of Amide Bond Cleavage

The hydrolysis of amide bonds by enzymes like those acting on this compound generally proceeds through a nucleophilic acyl substitution mechanism, often involving a serine or threonine residue in the active site. While this compound itself is achiral, the stereochemical aspects of amide bond cleavage by amidohydrolases are well-studied in the broader context of enzyme catalysis.

The general mechanism involves the activation of a water molecule or a catalytic residue (e.g., serine) to act as a nucleophile, attacking the carbonyl carbon of the amide bond. This attack forms a tetrahedral intermediate, which is stabilized by an oxyanion hole rcsb.orgnih.gov. The amide bond cleavage then occurs, leading to the formation of an acyl-enzyme intermediate and the release of the amine component. Subsequent deacylation by water regenerates the enzyme.

In contrast to secondary amides, tertiary amide bonds, such as those found in proline-containing peptides, are more resistant to hydrolysis. Biocatalysts capable of hydrolyzing tertiary amides often employ an "anti nucleophilic attack" and protonation of the amide nitrogen, differing from the "syn" attack typical for secondary amides acs.org. While not directly applicable to this compound, this highlights the nuanced stereochemical control enzymes can exert over amide bond cleavage.

Structural Biology of this compound-Processing Enzymes

The three-dimensional structures of enzymes involved in this compound biotransformation have been elucidated through X-ray crystallography, providing detailed insights into their architecture, catalytic mechanisms, and evolutionary relationships.

X-ray Crystallographic Delineation of Enzyme Conformations

X-ray crystallography has been instrumental in revealing the structures of key enzymes in nylon-6 degradation. For example, the structure of this compound-dimer hydrolase (Hyb-24DN) from Arthrobacter sp. has been determined at high resolution, revealing a two-domain structure similar to penicillin-recognizing serine-reactive hydrolases and carboxylesterases researchgate.netnih.gov. This structural similarity supports the hypothesis that nylon oligomer hydrolases evolved from esterases with a beta-lactamase fold.

The crystal structure of the inactive complex between an S174A mutant of NylA and its substrate, this compound cyclic dimer (Acd), provided crucial information about the active site, identifying the Ser(174)-cis-Ser(150)-Lys(72) catalytic triad and the role of Cys(316) in substrate binding rcsb.orgnih.govsemanticscholar.org. Similarly, the structure of nylon hydrolase (NylC) precursor revealed a doughnut-shaped quaternary structure and identified the catalytic residues (Asp308-Asp306-Thr267) responsible for autocleavage and substrate hydrolysis rcsb.orgresearchgate.net. These structural studies have also allowed for the mapping of substrate binding sites and interactions, such as the hydrogen bonding between Asp181 and the amino group of the substrate in this compound-dimer hydrolase researchgate.net.

The conformational changes upon substrate binding, as observed in the transition from an "open" to a "closed" form of this compound-dimer hydrolase, are critical for catalysis and have been visualized through crystallographic snapshots researchgate.net. These studies collectively underscore the intricate relationship between enzyme structure, mechanism, and substrate specificity in the biotransformation of this compound.

Analysis of Quaternary Structures and Active Site Accessibility

Enzymes involved in the breakdown of nylon oligomers, such as this compound-dimer hydrolase (NylA), this compound-dimer hydrolase (NylB), and endo-type this compound oligomer hydrolase (NylC), exhibit diverse quaternary structures that are crucial for their catalytic activity and substrate accessibility.

NylC, for instance, is characterized by a complex quaternary structure. It is initially synthesized as an inactive precursor (36 kDa) that undergoes autocatalytic cleavage to yield an active enzyme composed of an α subunit (27 kDa) and a β subunit (9 kDa) rcsb.orgnih.govscispace.comrcsb.org. Four of these αβ heterodimers assemble to form a distinctive doughnut-shaped quaternary structure rcsb.orgnih.govscispace.comrcsb.org. This arrangement creates a central pore, potentially facilitating the passage or binding of larger nylon oligomers. The active site of NylC, containing the catalytic residue Thr-267 (N-terminus of the β subunit), is initially concealed within loop regions at the subunit interfaces in the precursor form. Upon autocleavage and subsequent movements of these loop regions, the catalytic residues become exposed to the solvent, enabling substrate hydrolysis rcsb.org.

NylA, another enzyme in this pathway, also displays complex structural features. It is described as a 472-amino acid polypeptide that adopts a compact mixed α/β fold, characteristic of the amidase signature superfamily researchgate.netnih.gov. While specific quaternary arrangements for NylA are less detailed in the provided literature compared to NylC, studies on related enzymes highlight the importance of specific residues for catalysis and substrate interaction. For NylA, the catalytic center is formed by a Ser174-cis-Ser150-Lys72 triad, with backbone nitrogens in Ala171 and Ala172 contributing to oxyanion stabilization researchgate.netnih.gov. Cysteine 316 (Cys316) has been implicated in substrate binding, forming a hydrogen bond with the amide nitrogen of the this compound cyclic dimer (Acd) researchgate.netnih.gov.

The accessibility of the active sites is intrinsically linked to these quaternary structures and the dynamic nature of the enzyme's conformation. The doughnut-like assembly of NylC may provide a channel or cavity where oligomeric substrates can be processed nih.govscispace.com. Similarly, the structural analysis of NylA suggests that specific residues like Cys316 are positioned to interact with the substrate, indicating a defined active site pocket accessible for binding researchgate.netnih.gov.

Conformational Changes Upon Substrate Binding

Enzymes often undergo conformational changes upon binding their substrates, a phenomenon known as the induced-fit model gouni.edu.ngatlanticoer-relatlantique.ca. This dynamic interaction is critical for optimizing enzyme-substrate complementarity, stabilizing the transition state, and facilitating catalysis. Research on this compound-related hydrolases provides evidence for such conformational adjustments.

For this compound-dimer hydrolase (Hyb-24DN), X-ray crystallographic analyses have revealed significant conformational changes upon substrate binding researchgate.netnih.gov. In the absence of substrate, the enzyme exists in an "open form," where a loop region between Asn167 and Val177, along with residues like Asp181 and Tyr170, defines the active site environment researchgate.netnih.gov. Upon binding of the this compound-linear dimer (Ald), a closed conformation is induced. Specifically, the loop shifts by approximately 4.3 Å at Tyr170’s alpha-carbon, and the side chain of Tyr170 rotates, moving about 10.5 Å. This repositioning allows Tyr170’s hydroxyl group to form hydrogen bonds with the amide nitrogen of Ald, stabilizing the bound substrate nih.gov. Additionally, an electrostatic interaction between Asp181’s carboxylate group and the amino group of Ald further stabilizes the substrate in this closed, catalytically competent state nih.gov.

Computational investigations using molecular dynamics simulations have also explored the induced-fit motion in nylon-oligomer hydrolase NylB. These studies suggest that substrate binding to the open state of NylB triggers an open-to-closed state transition, forming the enzyme-substrate complex nih.gov. The energetic analysis indicates that while substrate binding itself is energetically favorable (around 20 kcal/mol), the conformational transition from an open to a closed state involves a free energy barrier (around 2.3 kcal/mol), suggesting that this induced-fit motion can occur frequently once the substrate is bound nih.gov. These conformational changes are proposed to optimize the alignment of catalytic residues with the substrate, thereby enhancing the catalytic efficiency.

The plasticity of the enzyme's active site, influenced by substrate interactions, is key. For example, amino acid substitutions in the loop regions of Hyb-24DN that reduce enzyme-substrate interaction significantly decrease hydrolytic activity, underscoring the importance of these conformational changes for catalysis researchgate.netnih.gov. This dynamic rearrangement ensures that the enzyme's active site is optimally configured to stabilize the transition state of the hydrolysis reaction.

| Enzyme Name | Quaternary Structure | Key Catalytic Residues | Key Binding Residues/Features | Substrate(s) | Structural Resolution (Å) | References |

| NylC (Nylon Hydrolase) | Doughnut-shaped tetramer of αβ heterodimers | Thr-267 (N-terminal nucleophile) | Asp308, Asp306, Lys189, Tyr146 (involved in autocleavage and substrate hydrolysis) | Nylon-6 oligomers | 1.35 - 2.0 | rcsb.orgnih.govscispace.comrcsb.org |

| NylA (this compound cyclic dimer hydrolase) | Mixed α/β fold, likely forms oligomers | Ser174, cis-Ser150, Lys72 (catalytic triad) | Cys316 (hydrogen bond to Acd-N7), backbone N in Ala171 and Ala172 (oxyanion stabilization) | This compound cyclic dimer (Acd) | 1.8 | researchgate.netnih.gov |

| Hyb-24DN (this compound-dimer hydrolase) | Not explicitly stated, likely oligomeric | Ser112 | Asp181, Tyr170 (involved in substrate binding and loop movement) | This compound-linear dimer (Ald) | 1.4 - 1.58 | researchgate.netnih.gov |

| NylB (this compound dimer hydrolase) | Not explicitly stated, likely oligomeric | Serine reactive hydrolase (specific residue not detailed) | Not detailed | This compound oligomers | Not specified | nih.gov |

Compound List:

this compound

Nylon-6

6-aminohexanoic acid

6-aminohexanoic acid cyclic dimer (Acd)

this compound-linear dimer (Ald)

this compound oligomers

this compound-dimer hydrolase (NylB, Hyb-24DN)

this compound-cyclic dimer hydrolase (NylA)

Endo-type this compound oligomer hydrolase (NylC)

Adipate (B1204190) semialdehyde

Adipate

Adipate semialdehyde dehydrogenase (NylE1)

this compound aminotransferase (NylD1)

Caprolactam

Agromyces sp.

Arthrobacter sp.

Kocuria sp.

Flavobacterium sp.

Pseudomonas jessenii

Pseudomonas taiwanensis

Escherichia coli

Pyridoxal (B1214274) phosphate (B84403) (PLP)

NADP+

α-ketoglutarate

Pyruvate

Glutamate

Alanine

Glycine

Microbial Metabolism and Biodegradation of 6 Aminohexanoate Oligomers

Isolation and Identification of 6-Aminohexanoate-Utilizing Microorganisms

The ability to degrade nylon oligomers, primarily composed of this compound (Ahx) units, has been observed in various bacterial strains. These organisms play a crucial role in the environmental remediation of nylon waste.

Arthrobacter sp. KI72 (formerly Flavobacterium sp. KI72 and Paenarthrobacter ureafaciens)

Arthrobacter sp. KI72 (formerly known as Flavobacterium sp. KI72 and more recently reclassified as Paenarthrobacter ureafaciens var. KI72) is a well-studied bacterium capable of utilizing this compound oligomers as its sole source of carbon and nitrogen researchgate.netasm.orgwikipedia.org. This Gram-positive aerobic rod was initially isolated from wastewater of a nylon-6 factory wikipedia.orgasm.org. The degradation process in Arthrobacter sp. KI72 involves a series of enzymes, including nylon hydrolases (NylA, NylB, and NylC), which break down the oligomers into the monomeric unit, this compound asm.orgresearchgate.netresearchgate.net. The genome of Arthrobacter sp. KI72 has been sequenced, revealing genes responsible for the subsequent metabolism of this compound asm.orgresearchgate.net.

Pseudomonas sp. NK87 and other Pseudomonas Species

Pseudomonas sp. NK87 is another bacterium identified for its ability to degrade this compound-cyclic dimer, also isolated from nylon-6 factory wastewater asm.orgnih.gov. This strain possesses enzymes similar to those found in Arthrobacter sp. KI72, including this compound-cyclic-dimer hydrolase (P-EI) and this compound-dimer hydrolase (P-EII), which are encoded on plasmids asm.orgnih.gov. Other Pseudomonas species, such as Pseudomonas jessenii, have also been implicated in the degradation of nylon precursors like caprolactam, which yields this compound researchgate.net. Pseudomonas aeruginosa PAO, when adapted through selective cultivation, also gained the ability to degrade nylon oligomers researchgate.netnih.gov.

Alkalophilic Strains (Agromyces sp. and Kocuria sp. KY2)

Alkalophilic strains, specifically Agromyces sp. KY5R and Kocuria sp. KY2, have been isolated from nylon-6 factory wastewater and sewage sludge researchgate.netnih.gov. These bacteria possess this compound oligomer hydrolases (NylC) that exhibit high similarity to the enzymes found in neutrophilic Arthrobacter sp. but demonstrate superior thermostability and activity under alkaline conditions researchgate.netnih.gov. These characteristics make them particularly suitable for biotechnological applications in treating alkaline industrial waste researchgate.net.

Other Identified Microbial Consortia and Strains

Beyond specific species, research has also explored the adaptation of other microorganisms. For instance, Pseudomonas aeruginosa PAO1, initially lacking nylon oligomer degradation activity, acquired this capability through experimental evolution using this compound linear dimer as a sole carbon and nitrogen source researchgate.netnih.gov. This demonstrates the potential for microbial communities to adapt and develop metabolic pathways for xenobiotic compounds.

Catabolic Pathways for this compound Monomer Degradation

Once nylon oligomers are broken down into the monomer this compound, a specific catabolic pathway facilitates its further degradation.

Conversion to Adipate (B1204190) Semialdehyde by this compound Aminotransferase (NylD1; EC 2.6.1.116)

The initial step in the catabolism of the this compound monomer involves its conversion to adipate semialdehyde. This reaction is catalyzed by the enzyme this compound aminotransferase, also known as NylD1 researchgate.netnih.govqmul.ac.ukexpasy.org. This enzyme, characterized in Arthrobacter sp. KI72, is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme researchgate.netnih.gov. NylD1 utilizes α-ketoglutarate, pyruvate, or glyoxylate (B1226380) as amino group acceptors, producing glutamate, alanine, or glycine, respectively, while converting this compound to 6-oxohexanoate (B1234620) (adipate semialdehyde) researchgate.netnih.govqmul.ac.ukexpasy.org. The subsequent step in the pathway involves adipate semialdehyde dehydrogenase (NylE1), which oxidizes adipate semialdehyde to adipate using NADP+ as a cofactor researchgate.netnih.gov.

Oxidation of Adipate Semialdehyde to Adipate by Adipate Semialdehyde Dehydrogenase (NylE1)

The metabolic breakdown of this compound, often released from the hydrolysis of nylon oligomers, proceeds through a series of enzymatic transformations. A critical step in this pathway is the conversion of adipate semialdehyde to adipate. This oxidation reaction is catalyzed by the enzyme adipate semialdehyde dehydrogenase, identified as NylE1 in bacteria such as Arthrobacter sp. KI72 researchgate.netresearchgate.netnih.gov.

NylE1 utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) as a cofactor for this oxidative process researchgate.netnih.govbvsalud.orgresearchgate.net. The reaction transforms the aldehyde group of adipate semialdehyde into a carboxyl group, yielding adipate. This step follows the action of this compound aminotransferase (NylD1), which catalyzes the initial deamination of this compound to adipate semialdehyde, often using amino acceptors like α-ketoglutarate, pyruvate, or glyoxylate and requiring pyridoxal phosphate (PLP) as a cofactor researchgate.netnih.govkegg.jpasm.org. The coupled action of NylD1 and NylE1 efficiently converts this compound into adipate, a dicarboxylic acid readily assimilated by many microorganisms researchgate.netnih.gov.

Table 1: Key Enzymes in the Conversion of this compound to Adipate

| Enzyme Name | Gene | Substrate(s) | Product(s) | Cofactor(s) | Citations |

| This compound Aminotransferase | NylD1 | This compound, α-ketoglutarate/pyruvate/glyoxylate | Adipate semialdehyde, Glutamate/Alanine/Glycine | PLP | researchgate.netnih.govkegg.jpasm.org |

| Adipate Semialdehyde Dehydrogenase | NylE1 | Adipate semialdehyde | Adipate | NADP+ | researchgate.netresearchgate.netnih.govbvsalud.orgresearchgate.netasm.orgufinity.jpresearchgate.net |

Integration into Central Carbon Metabolism and Energy Generation

Following its formation by NylE1, adipate, a six-carbon dicarboxylic acid, becomes available for entry into the central carbon metabolism of microorganisms. Adipate can be further metabolized through pathways such as the beta-oxidation of fatty acids researchgate.netresearchgate.net. In this process, adipate is typically activated to adipyl-CoA and then undergoes a series of reactions involving dehydrogenation, hydration, and thiolysis, ultimately yielding acetyl-CoA units nih.govcreative-proteomics.com.

Acetyl-CoA is a pivotal molecule that feeds directly into the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle nih.govcreative-proteomics.com. Within the TCA cycle, acetyl-CoA is completely oxidized, generating reduced electron carriers like NADH and FADH2. These carriers then donate electrons to the electron transport chain, driving oxidative phosphorylation, the primary mechanism for ATP synthesis in aerobic respiration nih.govcreative-proteomics.com. Thus, the biodegradation of this compound, culminating in the formation of adipate, provides a carbon and energy source that supports microbial growth and cellular functions.

Ecological Relevance of this compound Biodegradation

The ability of microorganisms to degrade compounds like this compound has significant ecological implications, particularly in the context of plastic pollution. Nylon and its by-products, including this compound oligomers and monomers, are persistent synthetic compounds that can accumulate in the environment researchgate.netnih.govscialert.netoup.comjebas.org. The microbial breakdown of these xenobiotics contributes to the natural attenuation of plastic waste and the cycling of carbon and nitrogen in ecosystems researchgate.netjebas.orgresearchgate.netacademicjournals.orgopenaccessjournals.com.

Strategies for Bioremediation of Synthetic Polymer By-products

A thorough understanding of the microbial metabolism of this compound and related nylon degradation intermediates informs strategies for the bioremediation of synthetic polymer by-products researchgate.netnih.govscialert.netoup.comresearchgate.net. By identifying and characterizing the specific enzymes, such as NylA, NylB, NylC, NylD1, and NylE1, and the microorganisms that produce them, researchers can develop biotechnological approaches to manage plastic waste researchgate.netresearchgate.netnih.govasm.orgscialert.netresearchgate.netontosight.aiwikipedia.orgnih.govresearchgate.net. These strategies may involve the enrichment of specific microbial consortia capable of degrading nylon by-products in contaminated sites or the engineering of microbial strains or enzymes for enhanced degradation efficiency researchgate.netnih.govscialert.netoup.comresearchgate.net. The conversion of this compound to adipate and its subsequent assimilation into central metabolic pathways are key steps that can be leveraged for the biological cleanup of industrial effluents and plastic-polluted environments researchgate.netasm.orgnih.govscialert.net.

Compound List:

this compound

Adipate Semialdehyde

Adipate

this compound Oligomers

Nylon-6

α-Ketoglutarate

Pyruvate

Glyoxylate

Glutamate

Alanine

Glycine

Acetyl-CoA

NADH

FADH2

ATP

Adipyl-CoA

Biotechnological Production and Engineered Biosynthesis of 6 Aminohexanoate

Metabolic Engineering of Microorganisms for Enhanced 6-Aminohexanoate Production

Metabolic engineering strategies aim to reprogram microbial hosts to efficiently convert renewable feedstocks into desired chemical products. For this compound, this involves designing and implementing novel synthetic pathways or optimizing existing metabolic routes.

Design and Construction of Synthetic Pathways in Model Organisms (e.g., Escherichia coli)

The development of synthetic metabolic pathways in model organisms like Escherichia coli is a cornerstone of bio-based chemical production. Research has focused on establishing pathways for the de novo synthesis of this compound, often by leveraging known biochemical reactions and adapting them for the target molecule.

One significant approach involves utilizing the ketoacid chain elongation pathway, originally identified in methanogenic archaea. This pathway can be adapted to start from precursors such as 2-oxoglutarate. In Escherichia coli, implementation of such a pathway has demonstrated the production of this compound. Early studies reported yields of approximately 160 mg/L in laboratory-scale batch fermentations researchgate.netresearchgate.netacs.org. Further optimization through fed-batch fermentation strategies has shown the potential to generate over 2 g/L of this compound and related intermediates, highlighting the feasibility of scaling up this bio-production route researchgate.netacs.org.

Another strategy involves constructing artificial iterative carbon-chain-extension cycles. This method has been employed to produce a series of nonnatural amino acids, including this compound, by extending shorter α-ketoacid precursors. For instance, starting with 2-keto-6-aminocaproate (2K6AC), engineered E. coli strains have achieved the simultaneous production of this compound at levels of 24.12 mg/L alongside other amino acids nih.gov. This approach offers a versatile platform for generating various medium-chain organic acids with specific functional groups.

Reversed Degradation Pathways for Precursor Synthesis (e.g., Adipoyl-CoA)

While direct synthesis pathways are being developed, the utilization of reversed degradation pathways for precursor synthesis is also a critical area of research. For example, adipoyl-CoA is a potential precursor for this compound. Engineering microorganisms to efficiently synthesize adipoyl-CoA through modified catabolic routes can provide the necessary building blocks for downstream conversion. Research into pathways that can generate adipic acid, a related C6 dicarboxylic acid, has involved reverse β-oxidation pathways, which could conceptually be adapted for adipoyl-CoA synthesis sciepublish.com.

Ketoacid Chain Elongation Strategies

Ketoacid chain elongation strategies are pivotal for building the carbon backbone of molecules like this compound. These methods involve enzymatic steps that sequentially add carbon units to ketoacid precursors. As mentioned in section 4.1.1, the ketoacid elongation pathway from methanogenic archaea has been successfully adapted and implemented in E. coli to produce this compound researchgate.netacs.org. This pathway typically involves a series of reactions that extend the carbon chain of a starting ketoacid, ultimately leading to the desired C6 structure.

Artificial Iterative Carbon-Chain-Extension Cycles

The development of artificial iterative carbon-chain-extension cycles represents an advanced metabolic engineering strategy. This approach constructs synthetic cycles that repeatedly add carbon units to a substrate, allowing for the precise synthesis of molecules with specific chain lengths. In Escherichia coli, such cycles have been engineered to produce nonnatural amino acids, including this compound. By initiating with a precursor like 2-keto-6-aminocaproate (2K6AC), these cycles, coupled with decarboxylation and oxidation steps, can yield this compound nih.gov. For example, one study reported the production of 46.96 mg/L of this compound in vitro and 24.12 mg/L in engineered E. coli from 2K6AC nih.gov.

Whole-Cell Biocatalysis and Mixed-Species Approaches for this compound Synthesis

One-Pot Conversion Systems from Cyclohexane (B81311) or Related Feedstocks

One-pot conversion systems aim to transform readily available feedstocks, such as cyclohexane, directly into target molecules like this compound within a single reaction vessel. This often involves the use of mixed-species cultures, where different microorganisms are engineered to perform specific sets of reactions in a cascade.

A notable example is the development of a mixed-species approach combining Pseudomonas taiwanensis and Escherichia coli for the synthesis of this compound from cyclohexane. In this system, P. taiwanensis strains are engineered to convert cyclohexane into intermediates such as ε-caprolactone (ε-CL) or 6-hydroxyhexanoic acid (6HA). Subsequently, E. coli strains, equipped with the downstream cascade, further process these intermediates into this compound nih.gov. This distributed metabolic burden across different species allows for the efficient execution of a multi-step pathway, offering an environmentally friendly route to the Nylon-6 monomer nih.gov.

Compound List:

this compound (6-AHA)

Caprolactam

2-Oxoglutarate

Adipoyl-CoA

Adipic Acid

ε-Caprolactone (ε-CL)

6-Hydroxyhexanoic Acid (6HA)

2-Keto-6-aminocaproate (2K6AC)

Hexamethylenediamine (HMD)

1,6-Hexanediol (HDO)

Adipate (B1204190) Semialdehyde

Glutamate

Pyruvate

Alanine

Glycine

L-Lysine

4-Aminobutyrate

Cis,cis-Muconic Acid

4-Hydroxybutyrate (4HB)

Cadaverine

Sebacic Acid

4-Hydroxybutyryl-CoA

Cyclohexane

Benzene

Cyclohexanone

Catechol

Amorphadiene

Artemisinic Acid

Taxadien-5α-ol

Glutamate 5-phosphate

Proline

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)

Anthranilate

Phenylpropanoids

Benzylisoquinoline Alkaloids (BIAs)

Glutamic acid

Pyruvic acid

Glycine

Glutamic acid

Alanine

Glycine

Glutamate

Pyruvate

Glyoxylate

Pyridoxal (B1214274) Phosphate (B84403) (PLP)

NADP+

NADPH

NADH

Acetyl-CoA

Formate

CO2

Indirubin

Methyl Anthranilate (MANT)

Lactic acid

Acetic acid

Perillyl acetate (B1210297)

Role of Shuttle Molecules (e.g., ε-Caprolactone, 6-Hydroxyhexanoic Acid) in Bioconversion

Bioconversion processes for producing 6-aminohexanoic acid often utilize intermediate compounds, or "shuttle molecules," to facilitate the transformation from precursor molecules like cyclohexane. Among these, ε-caprolactone (ε-CL) and 6-hydroxyhexanoic acid (6-HA) are recognized as key intermediates nih.govresearchgate.netnih.govx-mol.com. Research has demonstrated that ε-CL can act as a superior shuttle molecule compared to 6-HA, enabling higher rates and yields of 6-AHA formation in mixed-species biotransformations nih.govnih.govx-mol.com. For instance, a process involving Pseudomonas taiwanensis VLB120 strains converting cyclohexane to ε-caprolactone, followed by conversion to 6-AHA by Escherichia coli JM101 strains, has been successfully implemented mdpi.com. This approach, distributing a six-step cascade across two microbial species, effectively synthesizes 6-AHA from cyclohexane under environmentally friendly conditions, achieving an 86% yield nih.govnih.govx-mol.com.

Integration of Enzyme Cascades from Diverse Microbial Sources

The engineering of multi-enzyme cascades, often integrating enzymes from different microbial sources, is a powerful strategy for enhancing the efficiency and specificity of 6-aminohexanoic acid biosynthesis researchgate.netrsc.org. This approach circumvents issues such as substrate toxicity and metabolic burden that can arise when expressing complex pathways within a single host organism researchgate.net. For example, a two-module, six-step process has been designed to synthesize 6-aminohexanoic acid from cyclohexanol by coupling enzymes like alcohol dehydrogenases (ADHs) and Baeyer-Villiger monooxygenases (BVMOs) for the initial conversion to ε-caprolactone, followed by methanolysis and oxidation steps rsc.org. Similarly, combining Pseudomonas taiwanensis strains for upstream conversion (cyclohexane to ε-CL or 6-HA) with Escherichia coli strains for downstream conversion (ε-CL or 6-HA to 6-AHA) has proven effective nih.govresearchgate.netnih.govx-mol.com. This integration of enzymes from diverse microbial origins allows for the construction of optimized pathways that can achieve high yields and conversions nih.govresearchgate.net.

Enzymatic Synthesis and Derivatization of this compound

Enzymatic methods offer precise control and milder reaction conditions for the synthesis and derivatization of 6-aminohexanoic acid and its related compounds.

Hydrolysis of ε-Caprolactam to 6-Aminohexanoic Acid

The hydrolysis of ε-caprolactam, the precursor for Nylon-6, to 6-aminohexanoic acid is a key enzymatic transformation. Enzymes known as caprolactamases catalyze this reaction, often in an ATP-dependent manner ontosight.ainih.govresearchgate.netuniprot.orgnih.gov. For instance, a caprolactamase from Pseudomonas jessenii GO3, composed of two subunits (CapA and CapB), hydrolyzes the ε-caprolactam ring to yield 6-aminocaproic acid (6-ACA) nih.govuniprot.orgnih.gov. This enzymatic process is considered a more sustainable alternative to traditional chemical hydrolysis ontosight.ai. Research has also identified bacterial strains capable of transforming linear caprolactam oligomers into 6-aminohexanoic acid through specific enzyme systems researchgate.netresearchgate.netresearchgate.net.

Production of 6-Oxohexanoic Acid via ω-Amino Compound-Oxidizing Enzymes (ω-AOX)

6-Oxohexanoic acid can be efficiently produced from 6-aminohexanoic acid using ω-amino group-oxidizing enzymes (ω-AOX) tandfonline.comoup.com. An enzymatic method utilizing ω-AOX from Phialemonium sp. AIU 274 has demonstrated a 100% yield in converting 6-aminohexanoic acid to 6-oxohexanoic acid under optimized conditions (30 °C, pH 7.0) with the addition of catalase to manage hydrogen peroxide byproducts tandfonline.comoup.com. This enzyme efficiently catalyzes the oxidative deamination of various ω-amino compounds, making it a valuable tool for producing 6-oxohexanoic acid, which itself can serve as a precursor for other valuable compounds like 6-aminocaproic acid tandfonline.com.

Synthesis of Methyl this compound from ε-Caprolactone

The synthesis of methyl this compound from ε-caprolactone can be achieved through multi-step enzymatic processes researchgate.netresearchgate.net. While specific details on a direct enzymatic synthesis of the methyl ester from ε-caprolactone are less detailed in the provided snippets, research on related compounds and pathways suggests the feasibility of such routes. For example, the conversion of cyclohexane to ε-caprolactone and subsequently to 6-aminohexanoic acid is well-established mdpi.comnih.govresearchgate.net. Further derivatization, such as esterification with methanol, could be integrated into these enzymatic cascades to produce methyl this compound researchgate.netresearchgate.netvulcanchem.com.

Process Optimization for Industrial Scale-Up of this compound Bioproduction

Optimizing bioproduction processes for industrial scale-up involves enhancing yields, reducing costs, and ensuring process robustness. Mixed-species approaches, where different microbial strains perform distinct steps of a metabolic pathway, have shown significant promise for achieving high yields of 6-aminohexanoic acid from inexpensive feedstocks like cyclohexane mdpi.comnih.govnih.govx-mol.com. A key factor in optimizing these processes is the selection of efficient shuttle molecules, with ε-caprolactone demonstrating superior performance over 6-hydroxyhexanoic acid nih.govnih.govx-mol.com.

Research has focused on optimizing parameters such as biomass concentration, substrate feeding strategies, and the ratio of different microbial species in co-cultures to maximize product formation nih.govnih.govx-mol.com. For instance, a mixed-species biotransformation using Pseudomonas taiwanensis and Escherichia coli achieved complete substrate conversion with an 86% yield of 6-AHA from cyclohexane, along with a high initial specific formation rate nih.govnih.govx-mol.com. Further advancements in enzyme engineering and cascade design, including cofactor regeneration systems and thermodynamic optimization, are crucial for developing cost-effective and sustainable industrial-scale bioproduction of 6-aminohexanoic acid and related compounds nih.govresearchgate.netuni-greifswald.de.

Applications of 6 Aminohexanoate in Advanced Chemical and Biochemical Synthesis

Incorporation of 6-Aminohexanoate into Peptide Design and Engineering

The unique structural attributes of 6-aminohexanoic acid allow for its strategic incorporation into peptide sequences to modulate their physical and biological characteristics.

Modification of Peptide Biological Activities and Enzyme Resistance

The structural modifications introduced by 6-aminohexanoic acid can lead to altered biological activities and increased resistance to enzymatic degradation. By preventing N-terminal degradation, as seen with GLP-1 analogs, Ahx can prolong the therapeutic half-life of peptides nih.govoup.com. In the design of antimicrobial peptides (AMPs), replacing leucine (B10760876) residues with 6-aminohexanoic acid has resulted in analogs with potent antibacterial activity but reduced cytotoxicity against mammalian cells, suggesting an improvement in selective toxicity nih.govmdpi.com. The hydrophobic nature of Ahx can also contribute to enhanced membrane permeabilization in bacterial cells nih.gov. Moreover, its use in peptide sequences has been linked to improved bioavailability by reducing susceptibility to proteolysis mdpi.com.

Development of Novel Biologically Active Compounds

Beyond direct peptide modification, 6-aminohexanoic acid is instrumental in the synthesis of various novel biologically active compounds and functional probes.

Synthesis of Modified Peptide Analogs with Tuned Properties

6-Aminohexanoic acid is a key component in synthesizing modified peptide analogs with tailored properties. Researchers have systematically substituted amino acids with Ahx to alter specific motifs, such as leucine zippers in melittin (B549807), to enhance structural flexibility and modulate biological activity nih.gov. For instance, analogs of melittin incorporating Ahx have shown improved selective antimicrobial and antibiofilm activities nih.govmdpi.com. In other instances, Ahx has been used to create peptide analogs with enhanced analgesic properties or modified receptor affinities nih.gov. The ability to tune properties like stability, flexibility, and biological interaction makes Ahx a valuable tool for creating next-generation peptide therapeutics.

Creation of Biotinylation Reagents and Other Functional Probes

6-Aminohexanoic acid plays a role in the development of functional probes, particularly in biotinylation reagents. Biotinylation is a widely used technique for labeling biomolecules, and reagents incorporating Ahx as a linker can improve the accessibility of the biotin (B1667282) moiety to its binding partners, such as avidin (B1170675) or streptavidin nih.govcaymanchem.com. These longer linkers, often composed of multiple Ahx units, reduce steric hindrance, thereby enhancing detection sensitivity and facilitating purification caymanchem.com. For example, Biotin-LC-LC-NHS, which contains two 6-aminohexanoic acid units, is a common biotinylation reagent used for labeling proteins and small molecules caymanchem.com. Furthermore, Ahx has been utilized in the synthesis of fluorescent peptide probes for cell imaging and in creating peptide conjugates with various non-peptidic molecules to confer novel biological activities, such as enhanced antibacterial properties biosyn.comrsc.orgresearchgate.net.

Q & A

Q. How can researchers confirm the identity of 6-aminohexanoate in experimental samples?

- Methodological Answer : Use spectroscopic techniques such as NMR (nuclear magnetic resonance) and FT-IR (Fourier-transform infrared spectroscopy) to compare experimental spectra with reference data from authoritative databases like the NIST Chemistry WebBook. Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular weight (131.1729 g/mol) and formula (C₆H₁₃NO₂) .**

Q. What methods are suitable for detecting this compound in microbial degradation studies?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) for quantitative analysis. For real-time monitoring in bacterial cultures, use isotopic labeling (e.g., ¹³C or ¹⁵N-labeled this compound) coupled with mass spectrometry to track metabolic flux .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Q. How does this compound function as a substrate in microbial degradation studies?

- Methodological Answer : Utilize bacterial strains like Arthrobacter sp. KI72 or Pseudomonas sp. NK87, which express nylon hydrolases (NylA, NylB, NylC) . Design growth media with this compound as the sole carbon/nitrogen source to study enzymatic activity via colorimetric assays (e.g., monitoring ammonia release) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported enzymatic activities of this compound hydrolases?

- Methodological Answer : Address discrepancies (e.g., substrate specificity of NylA vs. NylB) through X-ray crystallography to compare active-site geometries. Perform kinetic assays under standardized pH and temperature conditions, and validate using site-directed mutagenesis to identify critical residues (e.g., S174 in NylA) .

Q. How can researchers elucidate the metabolic pathway of this compound in novel bacterial isolates?

Q. What structural features of this compound hydrolases enable nylon oligomer degradation?

Q. How do aminotransferases contribute to this compound metabolism in bacteria?

- Methodological Answer : Characterize This compound aminotransferase (EC 2.6.1.116) activity by measuring glutamate production via enzyme-coupled assays with 2-oxoglutarate as a co-substrate. Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) across species like Arthrobacter sp. KI72 and Kocuria sp. KY2 .

Q. What challenges arise in scaling laboratory findings on this compound degradation to environmental applications?

- Methodological Answer : Address limitations such as enzyme stability in non-laboratory conditions (e.g., variable pH/temperature) by engineering thermostable variants via directed evolution . Use metagenomic screening of contaminated sites to identify native microbial consortia with this compound-degrading potential .

Data Analysis and Experimental Design

Q. How should researchers design experiments to distinguish between abiotic and biotic this compound degradation?

Q. What statistical methods are appropriate for analyzing enzyme kinetics in this compound hydrolysis studies?

Q. How can contradictory data on substrate specificity of nylon hydrolases be reconciled?

- Methodological Answer : Perform substrate competition assays with this compound derivatives (e.g., cyclic vs. linear dimers). Use cryo-electron microscopy to visualize enzyme-substrate complexes under dynamic conditions .

Emerging Research Directions

Q. What role does this compound play in synthetic biology for plastic waste remediation?

Q. How can computational biology advance understanding of this compound metabolic networks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.